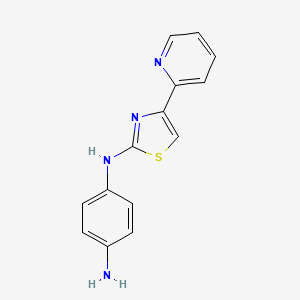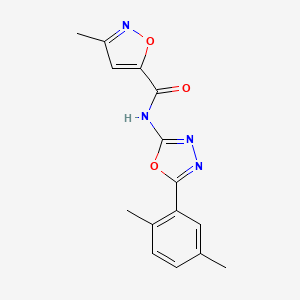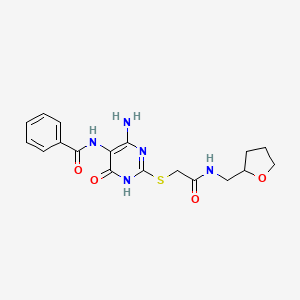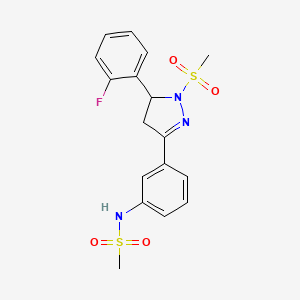![molecular formula C19H16ClNO2S B2885822 2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine CAS No. 339017-13-9](/img/structure/B2885822.png)
2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a phenyl group at the 6-position, a methyl group at the 4-position, and a chloro group at the 2-position. At the 3-position, it has a sulfonyl group attached to a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and phenyl groups), a sulfonyl group (which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to the 4-methylphenyl group), and a chloro group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chloro and sulfonyl groups and the electron-donating methyl groups. The pyridine ring could potentially undergo electrophilic aromatic substitution reactions at the positions activated by these substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could impact its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine Applications
The compound 2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine is a structurally complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications across different fields, each with its own dedicated section.
Antimicrobial Activity: The structural complexity of this compound suggests potential for antimicrobial activity. Derivatives of similar structures have been studied for their efficacy against multidrug-resistant bacteria . The sulfonyl and chloro groups present in the compound could be critical in interacting with bacterial proteins, possibly leading to the development of new antibiotics.
Anticancer Research: Compounds with similar naphthoquinone structures have been evaluated for their antitumoral properties . The presence of multiple aromatic rings and substituents like chloro and methyl groups could interact with cancer cell lines, leading to insights into novel cancer therapies.
Molecular Docking Studies: Molecular docking studies are crucial in drug discovery. The compound’s structure could be used to model interactions with various proteins, such as the epidermal growth factor receptor (EGFR), which is significant in the development of cancer treatments .
Pharmacological Properties Enhancement: Chemical modification of compounds like 2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine can lead to improved pharmacological properties. Introducing different functional groups may enhance its bioactivity and solubility, making it a candidate for drug development .
Synthesis of Heterocyclic Compounds: The pyridine ring present in the compound is a common motif in heterocyclic chemistry. This compound could serve as a precursor or intermediate in the synthesis of various heterocyclic compounds with pharmaceutical applications .
ADME-Tox Studies: The compound’s structure is suitable for ADME-Tox (Absorption, Distribution, Metabolism, Excretion-Toxicology) studies to predict its behavior within a biological system. Such studies are essential for assessing the safety profile of potential drug candidates .
Bioactive Secondary Metabolite Research: Secondary metabolites with bioactive properties are of great interest in medicinal chemistry. This compound, with its complex structure, could be studied as a bioactive secondary metabolite, potentially leading to the discovery of new natural product-based drugs .
Druglikeness and Medicinal Chemistry: The compound’s structure could be analyzed for druglikeness properties, such as its ability to bind to biological targets and its pharmacokinetics. It could also serve as a model compound in medicinal chemistry education to teach drug design principles .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c1-13-8-10-16(11-9-13)24(22,23)18-14(2)12-17(21-19(18)20)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWIWIKDWFPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2885742.png)


![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)


![4-ethoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2885752.png)

![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)


![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)
![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)